[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate
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Overview
Description
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate is a complex organic compound characterized by its unique structure, which includes multiple phenylhydrazinylidene groups and acetate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate typically involves the reaction of xylose osazone with acetic anhydride under controlled conditions . The reaction proceeds through the formation of intermediate hydrazones, which are subsequently acetylated to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophiles employed.
Scientific Research Applications
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Mechanism of Action
The mechanism of action of [(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Xylose osazone acetate: A structurally related compound with similar functional groups.
Phenylhydrazone derivatives: Compounds with phenylhydrazone functionalities that exhibit comparable reactivity and applications.
Uniqueness
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate is unique due to its specific arrangement of functional groups and the resulting chemical properties.
Properties
CAS No. |
80496-85-1 |
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Molecular Formula |
C23H26N4O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate |
InChI |
InChI=1S/C23H26N4O6/c1-16(28)31-15-22(32-17(2)29)23(33-18(3)30)21(27-26-20-12-8-5-9-13-20)14-24-25-19-10-6-4-7-11-19/h4-14,22-23,25-26H,15H2,1-3H3/b24-14-,27-21- |
InChI Key |
OVUCAKLNVHAKSM-PNEXKBQFSA-N |
Isomeric SMILES |
CC(=O)OCC(C(/C(=N\NC1=CC=CC=C1)/C=N\NC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(=NNC1=CC=CC=C1)C=NNC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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